The Quintessential Guide to N-Acetyl Mesalazine-d3 as a Stable Isotope-Labeled Internal Standard
The Quintessential Guide to N-Acetyl Mesalazine-d3 as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl Mesalazine-d3, a crucial tool in the bioanalysis of the anti-inflammatory drug mesalazine (also known as 5-aminosalicylic acid or 5-ASA). Its application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is paramount for accurate pharmacokinetic and bioequivalence studies. This document details its physicochemical properties, analytical method validation, experimental protocols, and the metabolic context of its use.
Introduction to N-Acetyl Mesalazine-d3
N-Acetyl Mesalazine-d3 is the deuterium-labeled form of N-acetyl mesalazine, the primary and major metabolite of mesalazine.[1][2] Mesalazine is a cornerstone therapy for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[3][4] The therapeutic efficacy of mesalazine is primarily localized to the colon, and understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing drug delivery and patient outcomes.[5][6]
The use of a SIL-IS like N-Acetyl Mesalazine-d3 is the gold standard in quantitative bioanalysis using mass spectrometry.[7] It offers superior accuracy and precision by compensating for variations in sample preparation, chromatographic retention, and ionization efficiency, as it co-elutes with the analyte and behaves nearly identically during the analytical process.[3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of N-Acetyl Mesalazine-d3 is essential for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₉H₆D₃NO₄ | [3] |
| Molecular Weight | 198.19 g/mol | [1][3] |
| CAS Number | 93968-79-7 | [1][8] |
| IUPAC Name | 2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid | [1][8] |
| Appearance | White Solid | [9] |
| Melting Point | 219-224°C | [3] |
| XLogP3 | 1.6 | [1] |
Metabolic Pathway of Mesalazine
Mesalazine is extensively metabolized in the gut wall and liver via N-acetylation to form N-acetyl mesalazine.[4][6] This metabolic conversion is a critical aspect of its pharmacokinetic profile.
Caption: Metabolic conversion of Mesalazine to N-Acetyl Mesalazine.
Analytical Methodology: LC-MS/MS
The simultaneous quantification of mesalazine and its metabolite, N-acetyl mesalazine, in biological matrices is most reliably achieved by LC-MS/MS, with N-Acetyl Mesalazine-d3 serving as the internal standard.[10][11]
LC-MS/MS Method Parameters
The following table summarizes typical parameters for a validated LC-MS/MS method.
| Parameter | Mesalazine | N-Acetyl Mesalazine | N-Acetyl Mesalazine-d3 (IS) |
| Chromatographic Column | Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) | Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) | Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Acetate (B1210297) : Methanol (B129727) (85:15, v/v) | 10 mM Ammonium Acetate : Methanol (85:15, v/v) | 10 mM Ammonium Acetate : Methanol (85:15, v/v) |
| Flow Rate | 0.6 mL/min | 0.6 mL/min | 0.6 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| MRM Transition (m/z) | 152.0 → 108.0 | 194.2 → 149.9 | 169.9 → 153.0 |
Source:[10]
Bioanalytical Method Validation
Method validation is performed according to regulatory guidelines (e.g., EMA, FDA) to ensure the reliability of the analytical data.[12]
Table 4.2.1: Bioanalytical Method Validation Data for Mesalazine
| Parameter | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 2 | ≤ 8.63 | ≤ 8.67 | 102.70 - 105.48 | 100.64 - 103.87 |
| LQC | 6 | 1.60 - 8.63 | 2.14 - 8.67 | 102.70 - 105.48 | 100.64 - 103.87 |
| MQC | 450 | 1.60 - 8.63 | 2.14 - 8.67 | 102.70 - 105.48 | 100.64 - 103.87 |
| HQC | 1050 | 1.60 - 8.63 | 2.14 - 8.67 | 102.70 - 105.48 | 100.64 - 103.87 |
Source:[10]
Table 4.2.2: Bioanalytical Method Validation Data for N-Acetyl Mesalazine
| Parameter | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 10 | ≤ 5.67 | ≤ 4.89 | 99.64 - 106.22 | 100.71 - 104.27 |
| LQC | 30 | 0.99 - 5.67 | 1.72 - 4.89 | 99.64 - 106.22 | 100.71 - 104.27 |
| MQC | 600 | 0.99 - 5.67 | 1.72 - 4.89 | 99.64 - 106.22 | 100.71 - 104.27 |
| HQC | 1400 | 0.99 - 5.67 | 1.72 - 4.89 | 99.64 - 106.22 | 100.71 - 104.27 |
Source:[10]
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of mesalazine and N-acetyl mesalazine in human plasma.
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve mesalazine, N-acetyl mesalazine, and N-Acetyl Mesalazine-d3 in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create working solutions for calibration standards and quality control samples.
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the N-Acetyl Mesalazine-d3 internal standard working solution (e.g., 150 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates the general workflow for sample analysis.
Caption: Workflow for plasma sample analysis.
Synthesis of N-Acetyl Mesalazine-d3
While detailed, step-by-step synthesis protocols for N-Acetyl Mesalazine-d3 are often proprietary, the general synthetic route involves the acetylation of 5-aminosalicylic acid (mesalazine) using a deuterated acetylating agent. A plausible route is the reaction of mesalazine with acetic anhydride-d6 in a suitable solvent. The reaction progress can be monitored by techniques such as NMR and the final product purified by chromatography.
Conclusion
N-Acetyl Mesalazine-d3 is an indispensable tool for the accurate and precise quantification of mesalazine and its major metabolite in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods is critical for robust bioanalytical data generation, which underpins pharmacokinetic, bioequivalence, and other drug development studies. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists in the pharmaceutical field.
References
- 1. N-Acetyl Mesalazine-d3 | C9H9NO4 | CID 46779947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Acetyl Mesalazine-d3 [myskinrecipes.com]
- 4. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-Acetyl Mesalazine-d3 | CAS 93968-79-7 | LGC Standards [lgcstandards.com]
- 9. esschemco.com [esschemco.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ICI Journals Master List [journals.indexcopernicus.com]
- 12. ema.europa.eu [ema.europa.eu]
